
3-Fluoro-4-nitrophenol
Overview
Description
3-Fluoro-4-nitrophenol is an organic compound with the molecular formula C6H4FNO3 . It is characterized by the presence of a fluorine atom, a nitro group, and a hydroxyl group attached to a benzene ring. This compound is known for its pale yellow to brown appearance and is used in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-nitrophenol typically involves the nitration of 3-fluorophenol. The process includes the following steps:
Purification: The crude product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: Industrial production methods aim to optimize yield and reduce energy consumption. One such method involves:
Reaction: Reacting 3-fluorophenol with a nitrating agent under controlled temperature and pressure conditions.
Purification: Removing isomers and other impurities through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, attacking electrophilic centers in other molecules to form ether derivatives.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.
Major Products:
Ether Derivatives: Formed through nucleophilic substitution reactions.
Aminophenol Derivatives: Formed through the reduction of the nitro group.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
3-Fluoro-4-nitrophenol is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for developing anti-inflammatory and analgesic drugs .
Case Study: Antimycobacterial Activity
A study synthesized a series of derivatives from this compound, specifically focusing on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds. These derivatives exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative demonstrated an MIC of 4 μg/mL against both standard and rifampin-resistant strains .
Agrochemical Production
Herbicides and Pesticides:
The compound plays a crucial role in formulating herbicides and pesticides. Its chemical structure contributes to the efficacy of crop protection solutions, making it an essential component in agrochemicals aimed at enhancing agricultural productivity .
Analytical Chemistry
Reagent for Detection:
In analytical chemistry, this compound serves as a reagent for detecting and quantifying phenolic compounds. It enhances the accuracy of environmental monitoring methods, particularly in assessing water quality and pollution levels .
Material Science
Polymer Formulations:
In material science, this compound is incorporated into polymer formulations to improve thermal stability and chemical resistance. Such enhancements are vital for industries that require durable materials capable of withstanding harsh environments .
Research Applications
Molecular Biology and Biochemistry:
In academic research settings, this compound is utilized to study enzyme inhibition and metabolic pathways. Its role in these studies helps elucidate biochemical processes and can lead to the development of new therapeutic strategies .
Data Table: Summary of Applications
Application Area | Specific Use | Notable Findings |
---|---|---|
Pharmaceutical Development | Intermediate for drug synthesis | Potent antimycobacterial derivatives synthesized |
Agrochemical Production | Formulation of herbicides and pesticides | Essential for effective crop protection solutions |
Analytical Chemistry | Reagent for phenolic compound detection | Enhances accuracy in environmental monitoring |
Material Science | Improves thermal stability in polymers | Benefits industries requiring durable materials |
Research Applications | Studies on enzyme inhibition and metabolic pathways | Insights into biochemical processes |
Mechanism of Action
The mechanism of action of 3-Fluoro-4-nitrophenol involves its interaction with biological molecules:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
3-Fluoro-4-nitrotoluene: Similar structure but with a methyl group instead of a hydroxyl group.
5-Fluoro-2-nitrophenol: Similar structure but with the nitro group at a different position.
Uniqueness: 3-Fluoro-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a fluorine atom, nitro group, and hydroxyl group makes it a valuable intermediate in various synthetic processes .
Biological Activity
3-Fluoro-4-nitrophenol (3F4NP) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings on the biological activity of 3F4NP, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Antitubercular Properties
A significant body of research has focused on the antitubercular activity of derivatives of this compound. A study synthesized a series of compounds based on this scaffold, including 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. These compounds were evaluated for their efficacy against Mycobacterium tuberculosis (M. tuberculosis) H37Rv. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 64 μg/mL, indicating varying degrees of effectiveness.
- Most Potent Derivative : The derivative 3m exhibited an MIC of 4 μg/mL against both M. tuberculosis H37Rv and rifampicin-resistant strains, suggesting its potential as a lead compound for further development in antitubercular therapy .
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
3m | 4 | M. tuberculosis H37Rv, Rifampicin-resistant M. tuberculosis |
3e | 64 | M. tuberculosis H37Rv |
3p | 64 | M. tuberculosis H37Rv |
This data highlights the promise of modifying the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide scaffold to enhance its antitubercular properties.
Cytotoxicity Studies
The cytotoxic effects of various derivatives were assessed using the MTT assay across six different tumor cell lines. The results indicated that while some derivatives showed promise as antimycobacterial agents, they also had varying levels of cytotoxicity.
- Safety Profile : Compound 3m demonstrated a good safety profile with an IC50 value greater than 40 μmol/L against all tested tumor cell lines, indicating low toxicity at therapeutic concentrations .
Compound | IC50 (μmol/L) | Tumor Cell Lines Tested |
---|---|---|
3m | >40 | Various (including melanoma, lung adenocarcinoma) |
3a | <40 | Various |
3d | <40 | Various |
Research has indicated that the biological activity of this compound and its derivatives may involve several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that compounds like 3F4NP can act as substrates for sulfotransferases, which play a role in drug metabolism and detoxification processes .
- Protonation States : The ionization state of the compound at physiological pH can influence its reactivity and interaction with biological targets. For instance, at pH levels relevant to human physiology, studies suggest that significant ionization occurs, enhancing its nucleophilic characteristics .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Fluoro-4-nitrophenol, and how can purity be optimized?
- Methodology :
- Synthesis typically involves nitration and fluorination of substituted phenol precursors. For example, in the preparation of complex organic molecules, this compound is used as a nitro-aromatic intermediate. Reaction conditions (e.g., temperature, catalysts) must be carefully controlled to avoid over-nitration or decomposition.
- Purification via column chromatography (silica gel, 230–400 mesh) is effective for isolating high-purity samples (>97%) .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for separation efficiency.
Q. How can researchers characterize this compound, and what spectroscopic techniques are most reliable?
- Methodology :
- 1H NMR (500 MHz, DMSO-d6 or CDCl3) provides structural confirmation, with characteristic peaks for aromatic protons and nitro/fluoro substituents.
- Mass spectrometry (e.g., EI-MS or ESI-MS) validates molecular weight (157.10 g/mol) and fragmentation patterns .
- Melting point analysis (literature values may vary; experimental determination is advised due to limited reported data).
Q. What toxicokinetic parameters should be prioritized when assessing this compound in preclinical studies?
- Methodology :
- Focus on absorption (oral/dermal/inhalation routes), metabolic pathways (e.g., nitro-reduction), and excretion profiles.
- Use animal models (rats, mice) for preliminary data, but note interspecies variability in metabolism. Human-relevant biomarkers (e.g., urinary metabolites) are lacking and require identification .
- Key Considerations : Cross-reference with structurally similar nitrophenols (e.g., 4-nitrophenol) to infer potential placental transfer risks .
Advanced Research Questions
Q. How can contradictions in toxicity data between in vitro and in vivo models be resolved for this compound?
- Methodology :
- Conduct comparative studies using standardized assays (e.g., Ames test for mutagenicity, acute toxicity in rodents).
- Analyze discrepancies using computational toxicology tools (e.g., QSAR models) to predict human-specific effects.
- Example data from nitrophenol derivatives (Table 1) highlights variability in toxicity metrics, necessitating context-specific validation .
Table 1 : Comparative Toxicity Metrics for Nitrophenol Derivatives
Compound | Parameter 1 | Parameter 2 | Parameter 3 |
---|---|---|---|
This compound | 0.94 | 0.72 | 0.93 |
2,5-Dinitrophenol | 0.95 | – | – |
4-Bromo-2-nitrophenol | 1.87 | 1.47 | 1.84 |
Parameters derived from experimental toxicity scores (units unspecified) |
Q. What strategies improve the utility of this compound as a synthon in pharmaceutical intermediates?
- Methodology :
- Functionalize the nitro group via catalytic hydrogenation or nucleophilic substitution to generate amines or ethers.
- Optimize regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by modifying reaction solvents (DMF, THF) and catalysts (Pd/C, Pd(PPh3)4) .
Q. How can analytical methods be developed to resolve co-eluting nitrophenol isomers in environmental samples?
- Methodology :
Properties
IUPAC Name |
3-fluoro-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSGKHVRDGATJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075346 | |
Record name | 3-Fluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-41-2 | |
Record name | 3-Fluoro-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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